Cilengitide trifluoroacetate (TFA) is a highly potent, cyclic pentapeptide (cyclo(RGDf(NMe)V)) that serves as the industry-standard benchmark for selective integrin αvβ3 and αvβ5 inhibition. Unlike generic linear RGD sequences, this N-methylated and D-amino acid-containing cyclic structure locks the Arg-Gly-Asp motif into an optimal β-turn conformation, maximizing receptor affinity. Procured primarily as a TFA salt to ensure reliable solubility and handling, Cilengitide TFA is utilized extensively in high-throughput screening, angiogenesis modeling, and the functionalization of advanced biomaterials where precise, sub-nanomolar integrin targeting is required .
Buyers attempting to substitute Cilengitide TFA with standard linear RGD peptides (e.g., GRGDSP) frequently encounter catastrophic assay failure due to rapid proteolytic degradation and drastically lower binding affinities, often requiring 100- to 1000-fold higher molar concentrations to achieve equivalent integrin blockade [1]. Furthermore, procuring the free base form of cyclic RGDs introduces significant processability challenges; the inherent hydrophobicity of the cyclic peptide backbone can lead to unpredictable precipitation in aqueous buffers. The TFA salt form specifically mitigates this, providing standardized, highly reproducible dissolution profiles in both DMSO and aqueous media, which is critical for maintaining accurate dosing in automated liquid handling systems and complex in vivo formulations.
Cilengitide TFA demonstrates exceptional binding affinity for integrin αvβ3, with IC50 values typically measured between 0.61 nM and 4.1 nM, depending on the specific cell-free assay conditions. In direct contrast, linear RGD peptides generally exhibit IC50 values in the micromolar range, representing a binding affinity that is orders of magnitude lower . This rigid cyclic pre-organization ensures that the RGD motif perfectly matches the integrin binding pocket.
| Evidence Dimension | Integrin αvβ3 Inhibition (IC50) |
| Target Compound Data | 0.61 nM - 4.1 nM |
| Comparator Or Baseline | Linear RGD peptides (>1 μM) |
| Quantified Difference | 100- to 1000-fold higher affinity |
| Conditions | Competitive binding assays / Cell-free integrin interaction models |
Procurement of this highly potent compound drastically reduces the required mass per assay, minimizing off-target effects and conserving material budgets in large-scale studies.
The trifluoroacetate salt form of Cilengitide is specifically engineered for optimal laboratory handling, achieving a maximum solubility of up to 100 mg/mL (approx. 142 mM) in anhydrous DMSO and 15.6 to 20 mg/mL in water. Un-salted or free base cyclic peptides frequently suffer from poor solubility, complicating the preparation of highly concentrated stock solutions. The TFA salt ensures rapid, complete dissolution without the need for excessive heating or sonication that could degrade the peptide.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 100 mg/mL (142.3 mM) |
| Comparator Or Baseline | Free base cyclic RGDs (typically <10 mg/mL, prone to aggregation) |
| Quantified Difference | >10-fold increase in reliable stock concentration |
| Conditions | Standard room temperature dissolution in anhydrous DMSO |
High and predictable solubility prevents premature precipitation in automated liquid handling lines, ensuring reproducible dosing across high-throughput screening plates.
Linear RGD sequences are highly susceptible to rapid enzymatic cleavage in serum-containing media, severely limiting their functional half-life. Cilengitide TFA incorporates a D-phenylalanine residue and an N-methylated valine (NMe-Val) within a rigid cyclic backbone, which sterically hinders protease access[1]. This structural modification extends the compound's stability, allowing it to maintain an effective systemic elimination half-life of approximately 2.1 hours in vivo, whereas linear counterparts degrade rapidly.
| Evidence Dimension | Proteolytic Degradation / Functional Half-life |
| Target Compound Data | High protease resistance (in vivo half-life ~2.1 hours) |
| Comparator Or Baseline | Linear RGD peptides (rapid degradation, half-life often <15 minutes) |
| Quantified Difference | Extended functional stability enabling sustained integrin blockade |
| Conditions | Serum-containing biological matrices and in vivo pharmacokinetic models |
Enhanced stability eliminates the need for continuous re-dosing in prolonged cell culture assays or animal models, reducing overall procurement volumes and labor costs.
Cilengitide TFA is the ideal positive control and benchmark inhibitor for screening novel anti-angiogenic or oncology compounds. Its standardized TFA salt form allows for the reliable preparation of 100 mg/mL DMSO stock solutions, seamlessly integrating into automated liquid handling workflows without the risk of line-clogging precipitation.
When developing advanced hydrogels or coated medical devices, the rigid β-turn conformation of Cilengitide provides a highly consistent integrin αvβ3 presentation compared to linear RGDs. Its sub-nanomolar affinity ensures robust cell adhesion and mechanotransduction signaling even at low surface functionalization densities [1].
For researchers conducting complex in vivo studies, the enhanced proteolytic stability conferred by the cyclic, N-methylated structure of Cilengitide TFA is critical. It maintains therapeutic exposure levels (half-life ~2.1 hours) far longer than generic linear peptides, ensuring reliable suppression of tumor vasculature in xenograft models [2].